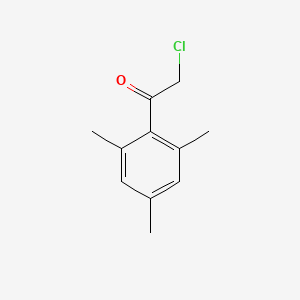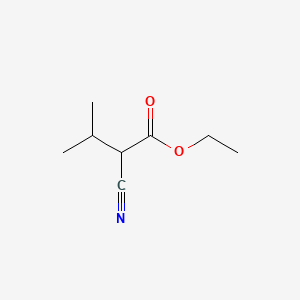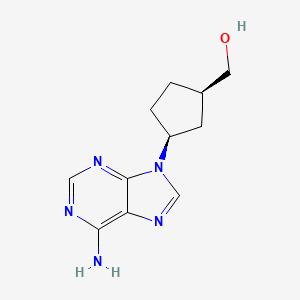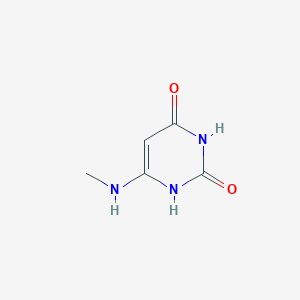
n-(4-Cyclopropyl-thiazol-2-yl)succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid (NCTSA) is an organic compound with a wide range of applications in scientific research. It is a derivative of succinamic acid, a naturally occurring compound found in plants, and is known for its unique chemical properties and versatility. NCTSA is a colorless, crystalline solid with a molecular weight of 190.2 g/mol. It is soluble in water and organic solvents, and has been used in various fields, such as organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
Thiazole derivatives have been shown to possess anti-inflammatory and analgesic properties. For example, certain compounds have demonstrated weak COX-1 inhibitory activity, which is a target for anti-inflammatory drugs .
Antibacterial Activity
Some thiazole compounds have been screened for their preliminary in vitro antibacterial activity against various bacteria such as Staphylococcus aureus and E. coli .
Antifungal Activity
Thiazole derivatives have also been synthesized and screened for their antifungal activity, which is important in the development of new antifungal agents .
Proteomics Research
While not an application per se, “N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid” is available for purchase for proteomics research, indicating its potential use in this field .
properties
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(3-4-9(14)15)12-10-11-7(5-16-10)6-1-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZHJHSHBGPSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)